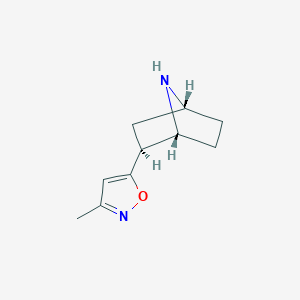

Exo-epiboxidine

Beschreibung

Eigenschaften

Molekularformel |

C10H14N2O |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

5-[(1R,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8+,9-/m1/s1 |

InChI-Schlüssel |

GEEFPQBPVBFCSD-HRDYMLBCSA-N |

Isomerische SMILES |

CC1=NOC(=C1)[C@H]2C[C@H]3CC[C@H]2N3 |

Kanonische SMILES |

CC1=NOC(=C1)C2CC3CCC2N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Synthesis of Exo Epiboxidine and Its Stereoisomers

Convergent and Efficient Synthetic Pathways for Exo-Epiboxidine

The development of convergent and efficient synthetic routes is crucial for the practical preparation of this compound and its analogues. These pathways often involve multiple steps, each optimized for yield and stereoselectivity.

Strategic Application of Palladium-Catalyzed Stille Coupling in this compound Synthesis

Palladium-catalyzed Stille coupling has emerged as a pivotal reaction in the synthesis of this compound and its related derivatives researchgate.netnih.govunimi.itresearchgate.netcore.ac.ukcnjournals.comresearchgate.net. This cross-coupling reaction typically involves the formation of a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex. In the context of this compound synthesis, Stille coupling has been utilized to efficiently couple key fragments, such as enol triflates with stannylated isoxazoles, to construct the core structure of the molecule researchgate.netunimi.itcore.ac.ukresearchgate.net. This methodology allows for the introduction of the methylisoxazolyl moiety, which replaces the chloropyridinyl ring found in epibatidine (B1211577), thereby creating the epiboxidine analogue nih.govcapes.gov.br. The Stille coupling is often a key step in assembling the advanced intermediates that lead to both exo- and endo-epiboxidine, as well as unsaturated derivatives researchgate.netnih.govunimi.itresearchgate.netcore.ac.ukcnjournals.comresearchgate.net.

Synthesis of Key Intermediates through Diels-Alder Reactions and Hydroarylation

The construction of the 7-azabicyclo[2.2.1]heptane skeleton, the core of this compound, often relies on cycloaddition reactions, notably the Diels-Alder reaction, and subsequent hydroarylation steps researchgate.netresearchgate.netscielo.brthieme-connect.comacs.orgacs.orgscielo.br. Diels-Alder reactions, particularly hetero-Diels-Alder variants, have been employed to build the bicyclic framework, often starting from pyrrole (B145914) derivatives and dienophiles researchgate.netscielo.brscielo.br. For instance, the reaction of N-activated pyrroles with acetylenic compounds or their equivalents can furnish precursors to the azabicyclo[2.2.1]heptane system researchgate.netscielo.brscielo.br. Following the formation of these key intermediates, palladium-catalyzed hydroarylation reactions have proven effective in attaching aryl or heteroaryl substituents to the bicyclic core researchgate.netresearchgate.netthieme-connect.comacs.orgacs.org. This approach allows for the introduction of various aromatic groups, contributing to the synthesis of diverse epiboxidine analogues.

Reductive Cleavage Strategies in Precursor Transformation

Reductive cleavage strategies play a role in transforming precursor molecules into the desired this compound structure researchgate.netresearchgate.net. For example, the reductive cleavage of vinyl sulfones or other functional groups has been utilized to unmask or modify key intermediates during the synthetic sequence researchgate.net. The use of reagents like samarium(II) iodide (SmI₂) has been reported for reductive desulfonylation, facilitating the conversion of complex intermediates into valuable building blocks for further elaboration scielo.brresearchgate.net. These reductive steps are critical for achieving the correct oxidation states and functional group arrangements required for the final target molecules.

Stereoselective Preparation of this compound via Epimerization and Hydrogenation

Achieving the correct stereochemistry for this compound is paramount. Stereoselective preparation often involves techniques such as epimerization and hydrogenation nih.govunimi.itcore.ac.ukcapes.gov.brresearchgate.net. Epimerization, typically carried out under basic conditions using reagents like potassium tert-butoxide, can convert an endo-isomer into the desired exo-isomer nih.govunimi.itcore.ac.ukcapes.gov.br. Hydrogenation, often performed using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed to reduce double bonds and establish specific stereocenters within the bicyclic system unimi.itcore.ac.ukscielo.brresearchgate.netresearchgate.net. These methods, when applied judiciously, allow for the controlled synthesis of the exo-stereochemistry of epiboxidine.

Preparation of the Endo-Epiboxidine Stereoisomer

The synthesis of the endo-epiboxidine stereoisomer is also a significant aspect of the research, often occurring alongside the preparation of the exo-isomer researchgate.netnih.govunimi.itcore.ac.ukresearchgate.net. Synthetic routes that yield this compound can frequently provide the endo-isomer as a co-product or through specific modifications. For instance, the hydrogenation of certain unsaturated precursors can selectively yield the endo-isomer unimi.itcore.ac.uk. The ability to synthesize both epimers allows for comparative studies of their biological activities and stereochemical preferences at receptor sites.

Synthesis of this compound Analogues and Structurally Related Derivatives

Beyond the synthesis of this compound itself, considerable effort has been dedicated to preparing a range of analogues and structurally related derivatives researchgate.netresearchgate.netnih.govcapes.gov.bracs.orgscielo.bracs.orguno.eduuni-duesseldorf.deamazonaws.commedchemexpress.com. These modifications aim to explore structure-activity relationships (SAR) and to identify compounds with improved pharmacological profiles, such as enhanced selectivity or reduced toxicity compared to epibatidine. Analogues have been synthesized by altering the heterocyclic substituent on the bicyclic core, for example, by replacing the methylisoxazole ring with pyridyl or other heteroaryl groups researchgate.netresearchgate.netnih.govcapes.gov.bracs.orgacs.orgscielo.bracs.orguni-duesseldorf.de. Furthermore, unsaturated derivatives and compounds with modifications to the bicyclic system have been prepared, expanding the chemical space explored for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands researchgate.netnih.govunimi.itresearchgate.netcore.ac.ukcnjournals.comresearchgate.net.

Compound List

this compound

Endo-epiboxidine

Epiboxidine analogues

Epibatidine

ABT 418

UB-165

Preparation of Unsaturated Epiboxidine-Related Derivatives

The synthesis of this compound and its analogues has seen the development of efficient routes, often employing palladium-catalyzed cross-coupling reactions. Notably, a palladium-catalyzed Stille coupling has been instrumental in the preparation of this compound (compound 3), its epimer endo-epiboxidine (compound 6), and two unsaturated derivatives, compounds 7 and 8 unimi.itresearchgate.netnih.govresearchgate.net. These unsaturated analogues, sometimes referred to as dehydro-analogues, feature a double bond within the bicyclic system unimi.it. Furthermore, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazoline (B3343090) derivatives and bridged dihydroisoxazole (B8533529) systems related to epiboxidine researchgate.netresearchgate.netgtu.edu.tr. These methods provide access to diverse structural scaffolds for further investigation.

Synthesis of N-Methylated Epiboxidine Analogues

The synthesis of N-methylated analogues of epiboxidine has been explored to understand the impact of N-alkylation on receptor binding and pharmacological activity. For instance, derivative 7, an unsaturated analogue, can be converted into its corresponding N-methyl derivative, compound 8, through a standard reaction involving formaldehyde (B43269) followed by reduction unimi.it. Another approach describes the synthesis of methyl epiboxidine-N-carboxylate (compound 8) from compound 7 under reductive Heck conditions researchgate.net. Research into N-methylated analogues of epibatidine also highlights the importance of this modification for developing tracers for positron emission tomographic studies of nicotinic acetylcholine receptors capes.gov.br.

Strategies for Derivatization to Modulate Receptor Interactions

Derivatization strategies for this compound aim to modulate its affinity and selectivity for different nAChR subtypes. Studies have systematically evaluated the binding affinities of this compound and its analogues at neuronal α4β2 and α7 nAChRs. This compound (compound 3) itself exhibits high affinity for the α4β2 subtype (Kᵢ = 0.4 nM) and significant affinity for the α7 subtype (Kᵢ = 6 nM) unimi.itnih.gov.

Molecular Interactions and Receptor Pharmacology of Exo Epiboxidine

Binding Affinity Profiling at Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The pharmacological characterization of exo-epiboxidine has primarily involved assessing its binding affinity to key neuronal nAChR subtypes, notably the α4β2 and α7 receptors. These studies utilize radioreceptor assays to quantify the compound's potency in displacing radioligands from these receptor sites.

High Affinity Binding to Alpha4beta2 (α4β2) Nicotinic Acetylcholine Receptors

This compound demonstrates a high affinity for the α4β2 subtype of neuronal nAChRs. Studies have reported dissociation constants (Ki) in the low nanomolar range, indicating potent binding. For instance, racemic this compound has been characterized as a high-affinity α4β2 ligand with a Ki value of 0.4 nM nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net. Other reports provide similar values, with Kis of 0.46 nM for rat and 1.2 nM for human α4β2 nAChRs medchemexpress.com, and 0.6 nM medchemexpress.comuni-bonn.de. This potent binding suggests a significant interaction with the α4β2 receptor complex.

Affinity Assessment at Alpha7 (α7) Nicotinic Acetylcholine Receptors

In addition to its affinity for α4β2 receptors, this compound also exhibits a relevant affinity for the α7 nAChR subtype nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net. Research indicates a Ki value of 6 nM for this compound at the α7 nAChR nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net. While this affinity is lower than that observed for the α4β2 subtype, it is still considered significant, suggesting that this compound engages with both receptor types to some extent.

Comparative Radioreceptor Assay Studies with Reference Nicotinic Ligands (e.g., Epibatidine (B1211577), ABT 418)

Comparative studies using radioreceptor assays have placed this compound's binding profile in context with established nAChR ligands such as epibatidine and ABT-418. In terms of affinity for α4β2 nicotinic receptors in rat cerebral cortical membranes, epiboxidine was found to be approximately 10-fold less potent than epibatidine uni-bonn.demdpi.comoup.com. Specifically, epibatidine exhibits a Ki of around 0.021 nM uni-bonn.de, while this compound's Ki is approximately 0.4 nM nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net.

When compared to ABT-418, this compound demonstrated greater potency at the α4β2 receptors, being approximately 17-fold more potent uni-bonn.demdpi.com. ABT-418 has a reported Ki of 4.2 nM uni-bonn.de or 20 nM unimi.it for α4β2 receptors. Nicotine (B1678760), another reference ligand, shows a Ki of approximately 1 nM at α4β2 receptors wikipedia.org, or 2.80 nM in human temporal cortex nih.gov.

Table 1: Binding Affinities of this compound at Neuronal nAChR Subtypes

| Compound | Receptor Subtype | Ki (nM) | Citation(s) |

| This compound | α4β2 | 0.4 | nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net |

| This compound | α7 | 6 | nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net |

Table 2: Comparative Binding Affinities of this compound with Reference Ligands at α4β2 nAChRs

| Compound | Receptor Subtype | Ki (nM) | Citation(s) |

| Epibatidine | α4β2 | ~0.021 - 0.4 | uni-bonn.demdpi.comoup.comnih.gov |

| ABT-418 | α4β2 | ~4.2 - 20 | unimi.ituni-bonn.demdpi.com |

| Nicotine | α4β2 | ~1 - 2.80 | wikipedia.orgnih.gov |

| This compound | α4β2 | 0.4 | nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net |

Note: Values for Epibatidine and ABT-418 are presented as ranges or typical values from cited literature for comparative context.

Ligand Selectivity Profiles for this compound Analogues

The selectivity of a ligand for specific nAChR subtypes is crucial for understanding its potential therapeutic applications and minimizing off-target effects. This compound and its derivatives have been evaluated for their relative affinities across different nAChR subtypes.

Achieved Alpha4beta2 versus Alpha7 Nicotinic Acetylcholine Receptor Selectivity

This compound exhibits a degree of selectivity for the α4β2 nAChR subtype over the α7 nAChR subtype. Based on the reported Ki values, the selectivity ratio (Ki at α7 / Ki at α4β2) for this compound is approximately 15 (6 nM / 0.4 nM) nih.govresearchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net. This indicates that this compound binds with about 15 times higher affinity to α4β2 receptors compared to α7 receptors. In comparison, epibatidine shows a higher selectivity for α4β2 receptors, with a ratio estimated to be around 500 mdpi.com, while ABT-418 has a selectivity ratio of approximately 60 unimi.it.

Factors Influencing Selectivity Ratios Among this compound Derivatives

Structural modifications to the this compound scaffold can significantly influence its selectivity profile. For instance, derivative 7, a close analogue of this compound, demonstrated lower binding affinity at both receptor subtypes but showed an improved α4β2 versus α7 selectivity ratio. Specifically, derivative 7 exhibited a Ki of 50 nM for α4β2 and 1.6 µM for α7, resulting in a selectivity ratio of approximately 32 (1.6 µM / 50 nM) nih.govresearchgate.netresearchgate.netunimi.it. This represents a gain in selectivity compared to this compound (selectivity ratio of 15) unimi.it. The presence of a double bond in derivative 7, compared to the saturated ring system in this compound, appears to be a factor contributing to this altered selectivity, suggesting that the rigidity and electronic properties of the molecular framework play a role in receptor subtype recognition.

Functional Receptor Activity in In Vitro Cellular Models

The functional activity of this compound has been extensively studied in in vitro cellular systems, employing techniques such as ion flux assays to quantify its ability to activate nAChRs. These assays measure the influx of ions, such as sodium, across the cell membrane in response to receptor activation by agonists.

Characterization of Receptor Agonism/Antagonism via Ion Flux Assays in Transfected Cell Systems

Ion flux assays, particularly those measuring sodium (22Na+) influx, have been instrumental in characterizing this compound as a functional nAChR agonist. In these assays, cells transfected with specific nAChR subunits are exposed to the compound, and the resulting ion movement is quantified. This compound has demonstrated the ability to stimulate sodium influx in cell lines such as PC12 and TE671 cells, which are commonly used models for studying nAChR function. The EC50 values obtained from these experiments provide a measure of this compound's potency in activating these receptors. For instance, studies have reported EC50 values for sodium influx in PC12 cells to be approximately 0.18 µM, and in TE671 cells, approximately 2.6 µM medchemexpress.com. These findings confirm this compound's capacity to directly activate nAChRs, leading to measurable functional responses.

Differential Functional Activity Across Nicotinic Acetylcholine Receptor Subtypes (e.g., α3β4, α1β1γδ)

This compound exhibits differential functional activity across various nAChR subtypes, a characteristic that distinguishes it from less selective compounds. Its potency and efficacy can vary significantly depending on the specific subunit composition of the receptor.

α4β2 Nicotinic Acetylcholine Receptors: this compound demonstrates high affinity and potent agonist activity at neuronal α4β2 nAChRs. Studies report binding affinities (Ki) of approximately 0.46 nM for rat α4β2 nAChRs and 1.2 nM for human α4β2 nAChRs medchemexpress.com. It is also described as a high-affinity α4β2 ligand with a Ki of 0.4 nM nih.gov. Compared to ABT 418, this compound is approximately 17-fold more potent in inhibiting [3H]nicotine binding to α4β2 receptors researchgate.netnih.govcapes.gov.brresearchgate.net. While potent, it is generally considered about 10-fold less potent than epibatidine at these receptors researchgate.netnih.govcapes.gov.brresearchgate.netwikipedia.org.

α3β4 Nicotinic Acetylcholine Receptors: this compound shows significant activity at ganglionic-type α3β4 nAChRs. In PC12 cells expressing α3β4(5) nAChRs, functional ion flux assays indicate that this compound is nearly equipotent to epibatidine and approximately 200-fold more potent than ABT 418 researchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.net. Its affinity at α3β4* nicotinic receptors in PC12 cells is reported with a Ki of 19 nM medchemexpress.com.

α1β1γδ Nicotinic Acetylcholine Receptors (Muscle-type): In studies utilizing TE671 cells, which express muscle-type nAChRs (often represented as α1β1γδ), this compound exhibits a different potency profile. It is approximately 5-fold less potent than epibatidine but about 30-fold more potent than ABT 418 in functional ion flux assays researchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.net. This highlights a degree of selectivity, as its potency is reduced at muscle-type receptors compared to neuronal subtypes.

α7 Nicotinic Acetylcholine Receptors: this compound also demonstrates relevant affinity for the α7 nAChR subtype, with a reported Ki of 6 nM nih.gov.

The differential activity across these subtypes underscores this compound's role as a valuable tool for probing nAChR pharmacology and for the development of more selective nAChR modulators.

Summary of Functional Activity and Affinity at nAChR Subtypes

| Receptor Subtype | Cell System / Source | Assay Type | Potency Metric | Value (nM or µM) | Comparative Potency (vs. Epibatidine) | Comparative Potency (vs. ABT 418) | References |

| α4β2 (Rat) | Cerebral Cortex | [3H]Nicotine Binding | Ki | 0.46 | ~10-fold less potent | ~17-fold more potent | medchemexpress.comresearchgate.netnih.govcapes.gov.brresearchgate.net |

| α4β2 (Human) | - | [3H]Nicotine Binding | Ki | 1.2 | - | - | medchemexpress.com |

| α4β2 | - | Binding Affinity | Ki | 0.4 | - | - | nih.gov |

| α3β4* | PC12 Cells | Binding Affinity | Ki | 19 | - | - | medchemexpress.com |

| α3β4(5) | PC12 Cells | Ion Flux Assay | Relative Potency | Equipotent | Equipotent | 200-fold more potent | researchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.net |

| α1β1γδ | TE671 Cells | Ion Flux Assay | Relative Potency | ~5-fold less potent | ~5-fold less potent | ~30-fold more potent | researchgate.netnih.govcapes.gov.brresearchgate.netresearchgate.net |

| α7 | - | Binding Affinity | Ki | 6 | - | - | nih.gov |

| General | PC12 Cells | Na+ Influx | EC50 | 0.18 µM | - | - | medchemexpress.com |

| General | TE671 Cells | Na+ Influx | EC50 | 2.6 µM | - | - | medchemexpress.com |

List of Compounds Mentioned:

this compound

Epibatidine

ABT 418

Nicotine

Structure Activity Relationship Sar Studies of Exo Epiboxidine and Its Analogues

Stereochemical Influences on Receptor Binding and Activity

The precise three-dimensional arrangement of atoms within a molecule is critical for its interaction with biological targets like nAChRs. SAR studies have extensively investigated how stereochemistry affects the pharmacological profile of epibatidine (B1211577) and its derivatives.

Impact of Exo- versus Endo-Isomerism on Nicotinic Receptor Affinity and Selectivity

Epibatidine itself possesses an exo configuration of its 2-chloropyridinyl substituent relative to the 7-azabicyclo[2.2.1]heptane core nih.govgoogle.com. Exo-epiboxidine also features this exo stereochemistry with its methylisoxazolyl group capes.gov.brwikipedia.orgnih.gov. Comparative studies of endo and exo isomers of epibatidine analogues have revealed significant differences in their interactions with nAChRs. For instance, certain (endo and exo)-aminobicyclo[2.2.1]heptane analogues exhibited binding affinities comparable to nicotine (B1678760) nih.gov. The absolute configuration of epibatidine has been determined as (1R,2R,4S) nih.govresearchgate.net. Research into the enantiomers of epiboxidine and related analogues has provided insights into their binding affinities at the α4β2 and α7 nAChR subtypes nih.govwikipedia.org. Furthermore, N-methylation of epibatidine enantiomers resulted in stereoisomers with distinct EC50 values at the α4β2 receptor, underscoring the importance of stereochemistry at the nitrogen atom as well caltech.edu.

Effect of Unsaturation on Nicotinic Acetylcholine (B1216132) Receptor Interactions

The introduction of unsaturation into the molecular structure can profoundly alter a compound's interaction with nAChRs. Studies on certain nicotinic receptor antagonists, such as NONI and NDNI, demonstrated that incorporating unsaturation into their N-n-alkyl chains led to varied effects on affinity and selectivity. Unsaturated NONI analogues showed enhanced affinity at α4β2- and α6β2-containing nAChRs, whereas unsaturated NDNI analogues exhibited reduced affinity at α4β2* and antagonist effects at α6β2*-containing nAChRs nih.gov. Research has also involved the synthesis of epiboxidine derivatives containing unsaturated systems, with subsequent assessment of their binding affinities at neuronal nAChRs nih.gov.

Role of N-Substitution in Modulating Nicotinic Receptor Affinity and Selectivity

Modifications to the nitrogen atom within the bicyclic core or on pendant groups can significantly influence nAChR binding and functional activity. N-methylation of epibatidine, for example, had a differential impact on the potency of its enantiomers, suggesting a stereospecific effect of N-substitution caltech.edu. Similarly, N-methylation of cytisine (B100878) led to a decrease in its potency and affinity for nAChRs uchile.cl. In the broader context of nAChR ligand design, N-substitution is a key strategy for modulating pharmacological properties. For instance, N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives have been synthesized to explore these effects researchgate.net. Other studies on nAChR ligands indicate that the steric bulk of N-substituents can reduce binding affinity, while the introduction of halogens onto aromatic rings can enhance it uni-bonn.de.

Structural Modifications of the Bridged Azabicycloheptane System and Pharmacological Consequences

The core 7-azabicyclo[2.2.1]heptane scaffold, present in epibatidine and this compound, is a critical pharmacophore for nAChR interaction. Alterations to this bicyclic system or the substituents attached to it can lead to significant changes in pharmacological activity. Analogues with expanded azabicycloheptane rings, such as homoepibatidine, have been synthesized and tested, demonstrating analgesic potencies comparable to epibatidine uni-bonn.de. The nature of the heteroaromatic ring attached to the bicyclic core is also crucial; the replacement of epibatidine's chloropyridinyl ring with the methylisoxazolyl ring in epiboxidine altered its potency and toxicity profile capes.gov.brwikipedia.orgnih.govmedchemexpress.commdpi.com. Furthermore, the bicyclic core, in conjunction with the heteroaromatic moiety, contributes to the selectivity of ligands for specific nAChR subtypes, such as the α3β4 subtype nih.gov. Various synthetic strategies have been employed to access diverse 7-azabicyclo[2.2.1]heptane derivatives, exploring different substituents and stereochemical arrangements to fine-tune nAChR interactions researchgate.netacs.orgresearchgate.net.

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational methods have become indispensable tools for understanding the SAR of nAChR ligands. Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR approaches like GRID/GOLPE, have been instrumental in developing predictive models and interpreting structure-affinity relationships figshare.comacs.org. Molecular docking, molecular dynamics simulations, and binding free energy calculations provide detailed insights into how ligands interact with nAChR subtypes, particularly the α7 subtype nih.govacs.org. These computational analyses help elucidate the roles of specific interactions, such as hydrogen bonding and van der Waals forces, in determining ligand affinity acs.org. Moreover, computational studies have been applied to understand the mechanisms and stereochemical outcomes of synthetic transformations leading to epibatidine analogues researchgate.net.

Data Tables

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic and Chromatographic Techniques for Definitive Identification and Purity Assessment in Research Batches

The synthesis of exo-epiboxidine requires rigorous analytical confirmation to verify the correct stereochemistry and ensure the absence of impurities. core.ac.ukunimi.it Research laboratories rely on a combination of spectroscopic and chromatographic methods for this purpose. While detailed raw data from specific research batches are proprietary, the methodologies used are standard in synthetic and medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound.

¹H NMR (Proton NMR) is used to determine the number and environment of hydrogen atoms in the molecule, confirming the presence of the azabicyclic core and the methylisoxazole ring. mdpi.com

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. mdpi.com

2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity between atoms, confirming the final structure and the exo stereochemistry of the isoxazole (B147169) substituent.

Mass Spectrometry (MS) is utilized to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, further validating its identity.

Chromatographic techniques are essential for assessing the purity of synthesized batches of this compound.

High-Performance Liquid Chromatography (HPLC) is a common method for purity analysis. rjptonline.orgsigmaaldrich.com A sample of this compound is passed through a column, and its purity is determined by the percentage of the main peak area relative to the total area of all peaks detected.

Gas Chromatography (GC) , where applicable, can also be used for purity assessment, particularly for analyzing volatile impurities.

The combination of these techniques provides a comprehensive characterization of this compound, ensuring that research is conducted with a well-defined and pure chemical entity.

Table 1: Summary of Analytical Techniques for this compound Characterization

Technique Purpose Information Obtained ¹H Nuclear Magnetic Resonance (NMR) Structural Elucidation Proton framework, chemical environment, and stereochemistry. ¹³C Nuclear Magnetic Resonance (NMR) Structural Elucidation Carbon skeleton of the molecule. High-Resolution Mass Spectrometry (HRMS) Identity Confirmation Accurate molecular weight and elemental composition. High-Performance Liquid Chromatography (HPLC) Purity Assessment Quantification of impurities and determination of percentage purity.

Determination of Acid Dissociation Constants (pKa) by Potentiometric and Electrophoretic Methods

The acid dissociation constant (pKa) is a critical physicochemical parameter that describes the extent of ionization of a compound at a given pH. analiza.com For nicotinic ligands like this compound, which contain a basic nitrogen atom in the azabicyclic ring system, the pKa value is crucial as it dictates the protonation state of the molecule at physiological pH (approximately 7.4). nih.gov The protonated, positively charged form is often essential for interaction with the target receptor. nih.gov

The determination of pKa values for nicotinic ligands can be challenging, particularly for compounds with low water solubility. Potentiometric and electrophoretic methods are two powerful techniques employed for this purpose. researchgate.net

Potentiometric Titration is a classical and highly precise method for pKa determination. ecetoc.orgdergipark.org.tr It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with an electrode. creative-bioarray.com The pKa is determined from the inflection point of the resulting titration curve. dergipark.org.tr For poorly soluble compounds, this method often requires the use of aqueous-organic co-solvent mixtures. nih.gov The aqueous pKa is then estimated by extrapolating the results from several co-solvent concentrations back to 0% organic solvent. ecetoc.orgmfd.org.mk Care must be taken to calibrate the pH electrode in the specific solvent mixture used. nih.gov

Capillary Electrophoresis (CE) is another valuable technique, particularly advantageous for compounds that are available in small quantities or are impure. analiza.comnih.gov In CE, the pKa is determined by measuring the effective mobility of the compound as a function of the pH of the background electrolyte. analiza.com A plot of mobility versus pH yields a sigmoidal curve from which the pKa can be derived. researchgate.net CE can readily handle compounds with low aqueous solubility by incorporating organic modifiers into the buffer system. analiza.com

The pKa of a nicotinic agonist directly influences its interaction with the nAChR. nih.gov The binding site of the nAChR contains a "pharmacophore" which includes a cation-π interaction between the protonated nitrogen of the ligand and an aromatic amino acid residue (e.g., tryptophan) in the receptor. Therefore, the degree to which a ligand is protonated at physiological pH is a key determinant of its binding affinity and efficacy.

Table 2: Experimental pKa Values of Selected Nicotinic Agonists

Compound pKa (Pyrrolidine/Piperidine N) pKa (Pyridine N) Nicotine (B1678760) 8.02 3.12 Varenicline 9.3 - Cytisine (B100878) - 6.11, 13.08 Epibatidine (B1211577) ~7.6 (estimated for azabicycloheptane N) -

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Epibatidine |

| Nicotine |

| Varenicline |

| Cytisine |

| Acetylcholine (B1216132) |

Future Directions and Emerging Research Opportunities for Exo Epiboxidine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of exo-epiboxidine and its analogues has been a subject of considerable investigation, with a growing emphasis on developing more efficient and environmentally conscious methods. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been identified as key steps in the preparation of this compound and related derivatives, enabling the efficient assembly of complex structures researchgate.netnih.govunimi.it. Other synthetic strategies that have been explored include Diels-Alder reactions and aza-Prins-pinacol rearrangements, offering diverse routes to the core azabicyclo[2.2.1]heptane scaffold unimi.itresearchgate.netpsu.edu.

Future research should focus on further optimizing these synthetic pathways to improve yields, reduce the number of steps, and minimize the use of hazardous reagents. Embracing principles of green chemistry, such as employing water as a solvent, developing one-pot procedures, and utilizing catalytic methods, will be crucial for developing sustainable syntheses researchgate.net. Continued exploration into novel catalytic systems and bio-catalytic approaches could also lead to more stereoselective and atom-economical routes to this compound derivatives, facilitating broader access for research and development.

Design and Synthesis of Highly Selective Nicotinic Acetylcholine (B1216132) Receptor Ligands for Specific Subtypes

A primary goal in nAChR research is to develop ligands that exhibit high selectivity for specific receptor subtypes, thereby minimizing off-target effects and maximizing therapeutic efficacy. This compound itself demonstrates significant affinity for the α4β2 nAChR subtype (Ki = 0.4 nM) and also interacts with the α7 nAChR subtype (Ki = 6 nM) nih.govunimi.it. It acts as a partial agonist at neural nAChRs, binding to both α3β4 and α4β2 subtypes wikipedia.org. Compared to its parent compound, epibatidine (B1211577), this compound shows approximately tenfold lower potency at α4β2 receptors but similar potency at α3β4 receptors, coupled with reduced toxicity wikipedia.org.

Detailed Elucidation of Molecular Mechanisms of Interaction at Subtype-Specific Receptors through Advanced Biophysical Techniques

Understanding the precise molecular interactions between this compound analogues and their target nAChR subtypes is fundamental for rational drug design. The binding of nicotinic agonists to nAChRs is characterized by a pharmacophore comprising a cationic nitrogen and a hydrogen bond acceptor, with an optimal distance between these elements caltech.edu. Research has employed techniques such as competition displacement assays using radioligands like [³H]epibatidine and [¹²⁵I]α-bungarotoxin to quantify binding affinities (Ki values) and assess subtype selectivity nih.govunimi.itresearchgate.net.

Advanced biophysical methods, including unnatural amino acid mutagenesis in receptor-expressing systems (e.g., Xenopus oocytes), have provided insights into how structural modifications affect binding interactions, even revealing differences in how epibatidine enantiomers interact with receptor perturbations caltech.educaltech.edu. Computational approaches, such as molecular docking and QM/MM simulations, are increasingly used to predict binding modes and affinities, offering a deeper understanding of the ligand-receptor complex at an atomic level researchgate.netuni-duesseldorf.de. Future research could benefit from the application of cutting-edge techniques like cryo-electron microscopy (cryo-EM) to visualize the dynamic interactions of this compound analogues with specific nAChR subtypes, providing unprecedented detail on the mechanisms governing subtype selectivity and functional outcomes.

Development of Next-Generation this compound Analogues for Neuropharmacological Probe Discovery

The high affinity and specific binding characteristics of epibatidine and its analogues, including this compound, make them valuable tools for neuropharmacological research, particularly in the study of nAChRs. Epibatidine itself, and its derivatives, have been explored as radioligands for positron emission tomography (PET) imaging of nAChRs in the brain, with radiolabeled analogues showing promise for visualizing receptor distribution researchgate.netacs.orgprobes-drugs.org. The use of [³H]epibatidine as a radioligand is well-established due to its high affinity, low non-specific binding, blood-brain barrier penetration, and reversible binding properties, making it instrumental in nAChR research for over two decades nih.gov.

The future development of this compound analogues could focus on incorporating radioisotopes (e.g., ¹¹C, ¹⁸F) or fluorescent tags to create novel probes for in vivo imaging. Such probes, possessing improved selectivity and reduced toxicity compared to earlier compounds, could significantly advance the study of nAChR function in various physiological and pathological conditions, potentially aiding in the early diagnosis of neurological disorders and monitoring therapeutic responses.

Application of Chemoinformatics and Machine Learning in Predictive Ligand Design and Optimization for Nicotinic Receptors

Chemoinformatics and machine learning (ML) are increasingly vital in modern drug discovery, offering powerful tools for the rational design and optimization of novel ligands. Quantitative Structure-Activity Relationship (QSAR) studies have been extensively applied to epibatidine-related compounds to identify key structural determinants of binding affinity and subtype selectivity uni-duesseldorf.denih.gov. Advanced QSAR methodologies, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been used to map critical physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bonding) onto ligand structures, yielding models with significant predictive power for nAChR binding affinities uni-duesseldorf.denih.gov.

These computational models, trained on diverse datasets of nAChR ligands, can predict the activity of novel compounds, thereby accelerating the identification of promising drug candidates. ML algorithms can be employed to learn complex ligand-receptor interaction patterns, facilitating the design of molecules with optimized affinity, selectivity, and pharmacokinetic profiles. Future research will likely leverage these computational techniques to systematically explore the vast chemical space surrounding the this compound scaffold, guiding the synthesis of next-generation nAChR modulators with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Exo-epiboxidine with high purity, and how can researchers validate its structural integrity?

- Methodological Guidance :

- Synthesis : Use multi-step organic synthesis protocols with chiral resolution techniques to ensure stereochemical purity. Purification via column chromatography and recrystallization is critical.

- Validation : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Cross-reference with published spectral data for consistency .

- Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) meticulously, adhering to guidelines for experimental reporting in journals like the Beilstein Journal of Organic Chemistry .

Q. Which in vitro assays are most effective for assessing this compound’s binding affinity to α4β2 nicotinic acetylcholine receptors (nAChRs)?

- Methodological Guidance :

- Radioligand Binding Assays : Use tritiated cytisine or epibatidine as competitive ligands in membrane preparations from transfected cell lines (e.g., HEK-293 cells expressing human α4β2 nAChRs).

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression analysis. Validate results with positive controls (e.g., nicotine) and replicate across three independent experiments to ensure statistical power .

- Data Reporting : Include raw data tables in appendices and processed data (e.g., logD values, Hill coefficients) in the main text, following IB Extended Essay standards for clarity .

Advanced Research Questions

Q. How can researchers optimize this compound’s in vivo pharmacokinetic stability without compromising its receptor specificity?

- Methodological Guidance :

- Structural Modifications : Introduce metabolically stable moieties (e.g., fluorine substitutions) to reduce hepatic clearance. Use molecular docking simulations to predict retention of receptor binding .

- In Vivo Testing : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t₁/₂), bioavailability, and brain penetrance via LC-MS/MS. Compare with in vitro metabolic stability assays using liver microsomes .

- Data Integration : Apply the PICO framework (Population: rodent models; Intervention: modified this compound; Comparison: parent compound; Outcome: t₁/₂ improvement) to structure hypotheses .

Q. How should researchers address contradictory findings between this compound’s in vitro efficacy and in vivo toxicity profiles?

- Methodological Guidance :

- Comparative Analysis : Systematically evaluate confounding variables (e.g., blood-brain barrier permeability, metabolite formation) using physiologically based pharmacokinetic (PBPK) modeling .

- Dose Translation : Adjust in vitro IC₅₀ values to account for protein binding and tissue distribution differences in vivo. Use allometric scaling for interspecies extrapolation .

- Ethical Reporting : Disclose limitations in the "Discussion" section, citing the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize translational challenges .

Q. What strategies are recommended for cross-disciplinary validation of this compound’s therapeutic potential in neurodegenerative models?

- Methodological Guidance :

- Collaborative Frameworks : Partner with neurobiology labs to access transgenic animal models (e.g., Alzheimer’s disease mice). Share raw electrophysiology data via open-access repositories, complying with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Meta-Analysis : Use tools like the ECOTOX Knowledgebase to compare this compound’s neuroprotective effects with existing cholinergic agents, filtering by species, endpoints, and test conditions .

- Peer Review : Pre-publish methods on preprint platforms for community feedback, ensuring alignment with Beilstein Journal of Organic Chemistry standards for supplementary data .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically distinguish this compound’s partial agonism from full agonism at nAChRs?

- Methodological Guidance :

- Functional Assays : Perform calcium flux or patch-clamp electrophysiology to measure efficacy (Emax) relative to acetylcholine. Use one-way ANOVA with post-hoc Tukey tests to compare agonist responses .

- Error Analysis : Quantify instrument uncertainty (e.g., pipetting accuracy) and biological variability (e.g., cell passage number) in supplementary materials .

- Visualization : Plot dose-response curves with 95% confidence intervals using tools like GraphPad Prism, referencing IB guidelines for figure legends .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

- Methodological Guidance :

- In Silico Screening : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding to non-target receptors (e.g., muscarinic receptors). Validate with thermal shift assays .

- Data Sharing : Deposit predicted binding affinities in public databases (e.g., ChEMBL) with metadata describing force fields and scoring functions .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s behavioral effects in preclinical studies?

- Methodological Guidance :

- Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing housing conditions, randomization, and blinding procedures .

- Raw Data Archiving : Upload electrophysiology traces and behavioral videos to institutional repositories with DOI links, as recommended by open science frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.